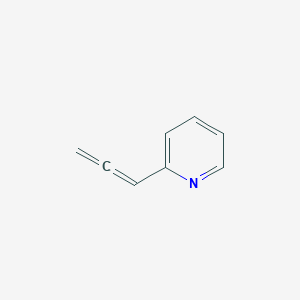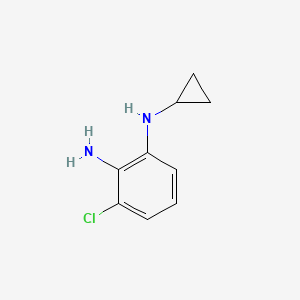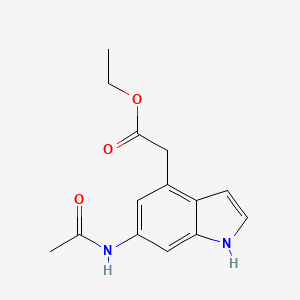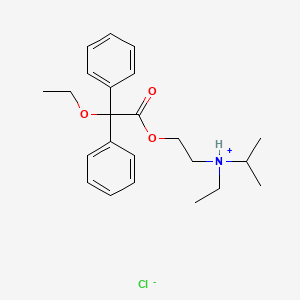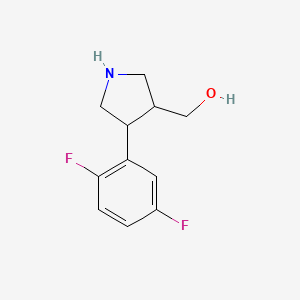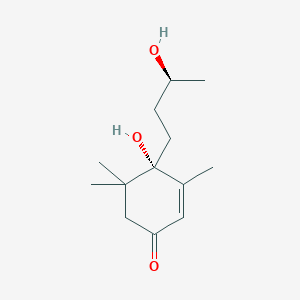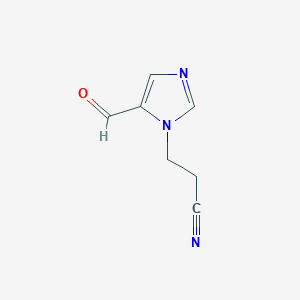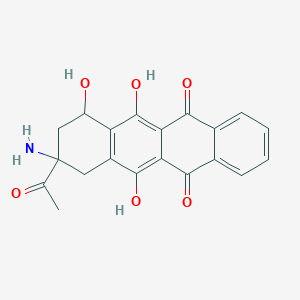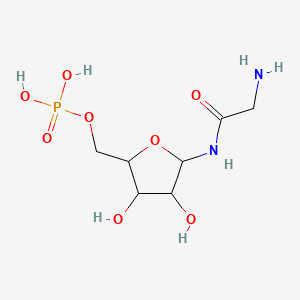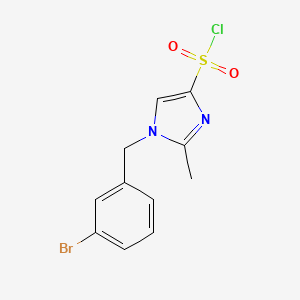
1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It features a bromobenzyl group attached to an imidazole ring, which is further substituted with a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the imidazole derivative with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically done by reacting the intermediate compound with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromobenzyl)-2-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The bromobenzyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the bromine atom to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids
Propiedades
Fórmula molecular |
C11H10BrClN2O2S |
|---|---|
Peso molecular |
349.63 g/mol |
Nombre IUPAC |
1-[(3-bromophenyl)methyl]-2-methylimidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C11H10BrClN2O2S/c1-8-14-11(18(13,16)17)7-15(8)6-9-3-2-4-10(12)5-9/h2-5,7H,6H2,1H3 |
Clave InChI |
NFIHQDXJQDSCMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN1CC2=CC(=CC=C2)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


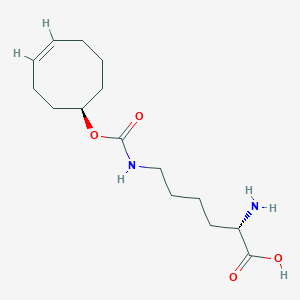
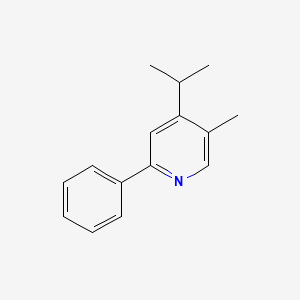
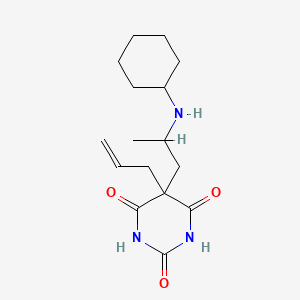
![tert-Butyl 3-amino-4H-pyrrolo[3,4-d]isoxazole-5(6H)-carboxylate](/img/structure/B12820644.png)
